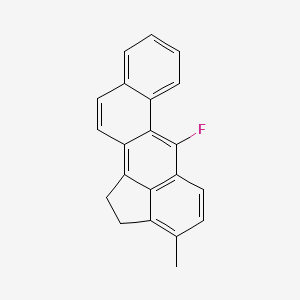
Cholanthrene, 6-fluoro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholanthrene, 6-fluoro-3-methyl- is a derivative of the polycyclic aromatic hydrocarbon cholanthrene This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position on the cholanthrene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cholanthrene, 6-fluoro-3-methyl- typically involves the fluorination of 3-methylcholanthrene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for cholanthrene, 6-fluoro-3-methyl- are not well-documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Cholanthrene, 6-fluoro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrocarbons.
Substitution: The fluorine atom in cholanthrene, 6-fluoro-3-methyl- can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced hydrocarbons.
Substitution: Various substituted cholanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
Cholanthrene, 6-fluoro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: The compound is employed in studies investigating the biological activity of fluorinated aromatic hydrocarbons, including their interactions with enzymes and receptors.
Medicine: Research on cholanthrene, 6-fluoro-3-methyl- includes its potential use as a probe in drug development and its effects on cellular processes.
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of cholanthrene, 6-fluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes such as gene expression, signal transduction, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
3-Methylcholanthrene: A non-fluorinated analog known for its carcinogenic properties.
6-Fluorocholanthrene: A fluorinated derivative without the methyl group at the 3rd position.
Comparison: Cholanthrene, 6-fluoro-3-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and molecular interactions.
Eigenschaften
CAS-Nummer |
73771-73-0 |
|---|---|
Molekularformel |
C21H15F |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
6-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H15F/c1-12-6-8-18-19-14(12)10-11-16(19)17-9-7-13-4-2-3-5-15(13)20(17)21(18)22/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
PYGFTQSWNOAFAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3=C4C=CC5=CC=CC=C5C4=C(C(=C23)C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


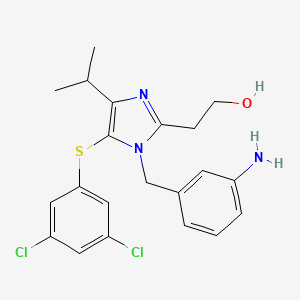
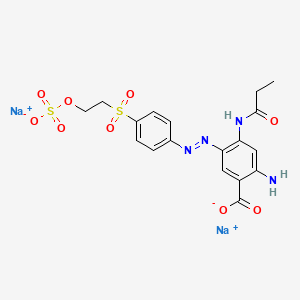

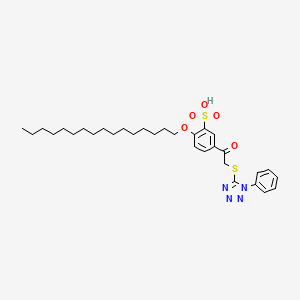
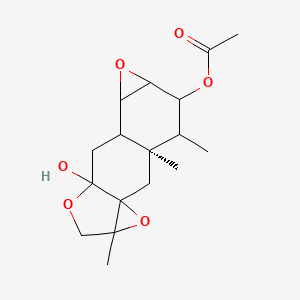

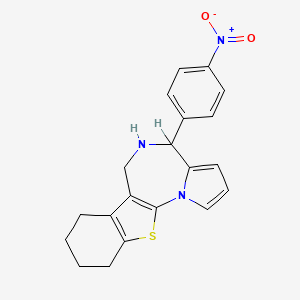
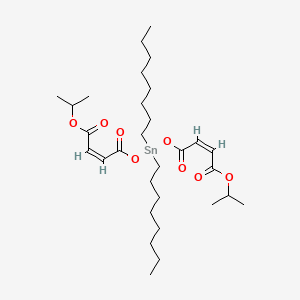
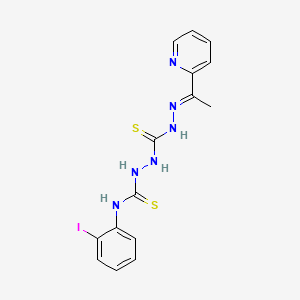

![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)



